
5-(Trifluoromethyl)pyridazine-3-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)pyridazine-3-methanamine is an organic compound with the molecular formula C6H6F3N3. It is a derivative of pyridazine, characterized by the presence of a trifluoromethyl group at the 5-position and a methanamine group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyridazine-3-methanamine typically involves the functionalization of the pyridazine ring. . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that can be optimized for large-scale production. These methods often utilize continuous flow processes to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)pyridazine-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-(Trifluoromethyl)pyridazine-3-methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)pyridazine-3-methanamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine have been found to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Trifluoromethylpyridine: Another trifluoromethyl-containing compound used in agrochemicals and pharmaceuticals.
Uniqueness
5-(Trifluoromethyl)pyridazine-3-methanamine is unique due to the combination of the trifluoromethyl group and the methanamine group on the pyridazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design .
Propriétés
Formule moléculaire |
C6H6F3N3 |
|---|---|
Poids moléculaire |
177.13 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)pyridazin-3-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-5(2-10)12-11-3-4/h1,3H,2,10H2 |
Clé InChI |
SGVOYENUBHCKRK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN=C1CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


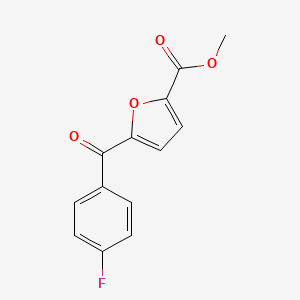


![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
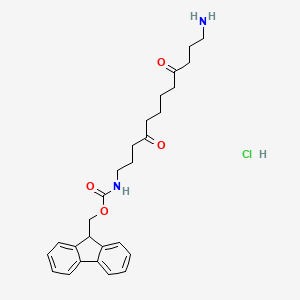
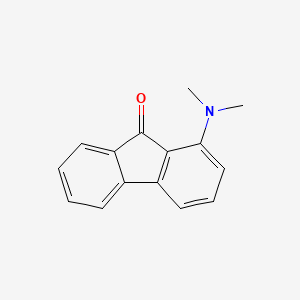
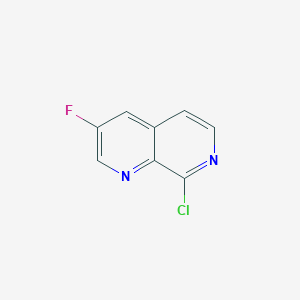
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)


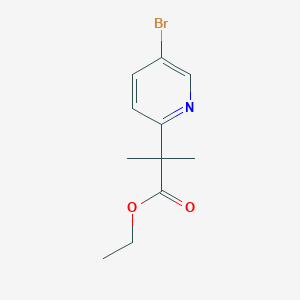
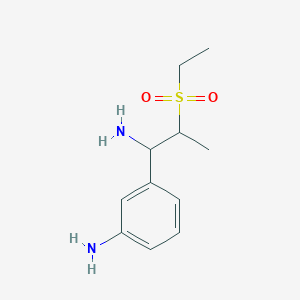
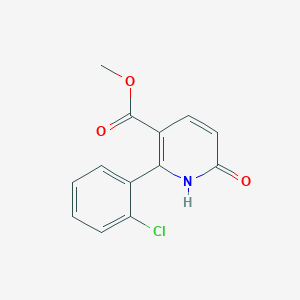
![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)
